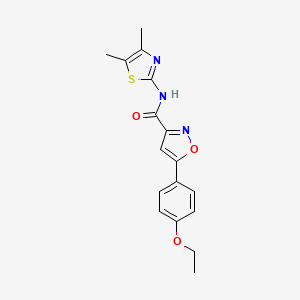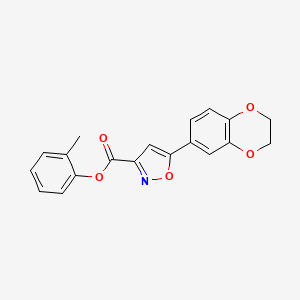![molecular formula C24H39N3O2 B11345978 2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B11345978.png)
2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimetilfenoxi)-N-{[1-(4-etilpiperazin-1-il)ciclohexil]metil}propanamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo fenoxi, un anillo de piperazina y una unidad ciclohexílica. Su fórmula molecular es C23H38N2O2.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(3,5-dimetilfenoxi)-N-{[1-(4-etilpiperazin-1-il)ciclohexil]metil}propanamida típicamente involucra múltiples pasos:
Formación del Intermedio Fenoxi: El paso inicial involucra la preparación de 3,5-dimetilfenol, que luego se hace reaccionar con un agente alquilante adecuado para formar el intermedio fenoxi.
Síntesis del Derivado Ciclohexílico: El derivado ciclohexílico se sintetiza haciendo reaccionar ciclohexilamina con un agente alquilante adecuado.
Formación del Anillo de Piperazina: El anillo de piperazina se introduce haciendo reaccionar el derivado ciclohexílico con 4-etilpiperazina.
Reacción de Acoplamiento Final: El paso final involucra el acoplamiento del intermedio fenoxi con el derivado piperazina-ciclohexílico en condiciones de reacción específicas, como la presencia de una base y un solvente como diclorometano.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener rendimiento y pureza, a menudo involucrando reactores automatizados y sistemas de flujo continuo para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(3,5-dimetilfenoxi)-N-{[1-(4-etilpiperazin-1-il)ciclohexil]metil}propanamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en las unidades fenoxi o piperazina.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF).
Productos Principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados fenoxi o piperazina sustituidos.
Aplicaciones Científicas De Investigación
2-(3,5-dimetilfenoxi)-N-{[1-(4-etilpiperazin-1-il)ciclohexil]metil}propanamida tiene varias aplicaciones en investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o ligando en estudios de receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antivirales y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(3,5-dimetilfenoxi)-N-{[1-(4-etilpiperazin-1-il)ciclohexil]metil}propanamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
2-[2-(3,5-Dimetilfenoxi)etiltio]pirimidin-4(3H)-ona: Conocido por sus propiedades antivirales.
5-[(4-Etilpiperazin-1-il)metil]piridin-2-amina: Utilizado como intermedio en la síntesis farmacéutica.
Singularidad
2-(3,5-dimetilfenoxi)-N-{[1-(4-etilpiperazin-1-il)ciclohexil]metil}propanamida destaca por su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas específicas. Su estructura permite modificaciones versátiles, convirtiéndolo en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C24H39N3O2 |
|---|---|
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]propanamide |
InChI |
InChI=1S/C24H39N3O2/c1-5-26-11-13-27(14-12-26)24(9-7-6-8-10-24)18-25-23(28)21(4)29-22-16-19(2)15-20(3)17-22/h15-17,21H,5-14,18H2,1-4H3,(H,25,28) |
Clave InChI |
NCWOIKSLCQTSER-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C(C)OC3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11345898.png)

![2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11345906.png)
![Ethyl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11345908.png)
![N,N-dibenzyl-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345910.png)
![1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B11345921.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11345938.png)


![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11345962.png)
![1-butyl-4-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11345970.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-morpholinyl)ethanone](/img/structure/B11345974.png)
![N-(4-bromo-3-methylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345976.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11345983.png)
